molecular formula C14H10Cl2N2O4 B2455805 N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide CAS No. 338961-08-3

N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide

Cat. No. B2455805
CAS RN: 338961-08-3
M. Wt: 341.14
InChI Key: UORSRZDKHYSLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide, also known as GW-501516 or Cardarine, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. It belongs to a class of drugs known as PPARδ agonists, which have been shown to have a range of effects on metabolism and cardiovascular health. In

Advantages and Limitations for Lab Experiments

One advantage of N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide is its specificity for PPARδ, which allows for targeted activation of this receptor without affecting other PPAR isoforms. However, it is important to note that the effects of this compound may vary depending on the species and cell type being studied, and further research is needed to fully understand its potential applications.

Future Directions

There are numerous potential directions for future research on N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide. One area of particular interest is its potential as a treatment for metabolic disorders such as type 2 diabetes and obesity. Other potential applications include its use as a tool for studying mitochondrial function and its effects on cancer cell metabolism. Further research is also needed to fully understand its safety and potential side effects in humans.

Synthesis Methods

N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide is typically synthesized through a multistep process involving the reaction of 2,4-dichloro-5-methoxybenzoic acid with thionyl chloride, followed by reaction with nitric acid and subsequent reduction with tin (II) chloride. The resulting intermediate is then reacted with 4-aminobenzamide to yield the final product.

Scientific Research Applications

N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide has been the subject of numerous studies investigating its potential applications in a variety of fields. One area of particular interest is its effects on metabolism, as PPARδ agonists have been shown to improve insulin sensitivity, increase fatty acid oxidation, and promote mitochondrial biogenesis. Other studies have explored its potential as a treatment for cardiovascular disease, as it has been shown to reduce inflammation and improve vascular function.

properties

IUPAC Name

N-(2,4-dichloro-5-methoxyphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-13-7-12(10(15)6-11(13)16)17-14(19)8-2-4-9(5-3-8)18(20)21/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORSRZDKHYSLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.